molecular formula C6H9N3O2S B13969946 N-ethylpyrimidine-2-sulfonamide

N-ethylpyrimidine-2-sulfonamide

Cat. No.: B13969946
M. Wt: 187.22 g/mol
InChI Key: JFHJDNZPWDTZJT-UHFFFAOYSA-N
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Description

N-ethylpyrimidine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethylpyrimidine-2-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method utilizes readily available and low-cost starting materials, making it an attractive option for large-scale synthesis.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents, such as dimethyl carbonate, is also explored to enhance the environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: N-ethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives and sulfonyl compounds .

Scientific Research Applications

N-ethylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA production in bacteria, leading to their antibacterial effects .

Comparison with Similar Compounds

N-ethylpyrimidine-2-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethazine: Used in veterinary medicine.

    Sulfadiazine: Employed in combination with pyrimethamine for treating toxoplasmosis.

    Sulfanilamide: One of the earliest sulfonamide drugs used as an antimicrobial agent.

Uniqueness: this compound is unique due to its specific structural features and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N-ethylpyrimidine-2-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-2-9-12(10,11)6-7-4-3-5-8-6/h3-5,9H,2H2,1H3

InChI Key

JFHJDNZPWDTZJT-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NC=CC=N1

Origin of Product

United States

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